Product packaging for 1-(3-phenoxypropyl)-1H-indole-2,3-dione(Cat. No.:CAS No. 797780-73-5)

1-(3-phenoxypropyl)-1H-indole-2,3-dione

Cat. No.: B367205
CAS No.: 797780-73-5
M. Wt: 281.3g/mol
InChI Key: UNNPOAFIQPSEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-phenoxypropyl)-1H-indole-2,3-dione is a synthetic analogue derived from the privileged isatin (1H-indole-2,3-dione) scaffold. Isatin is a versatile endogenous molecule identified in both humans and various plants, serving as a fundamental building block in organic synthesis and medicinal chemistry . This compound features a phenoxypropyl chain at the N-1 position, a modification that can significantly influence its physicochemical properties, bioavailability, and binding affinity to biological targets. The isatin core is known for its diverse pharmacological potential, with derivatives demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, antiviral, and antitubercular properties in research settings . The mechanism of action for isatin derivatives is often multi-target in nature. They can function as kinase inhibitors, with several approved drugs and candidates (e.g., Sunitinib, Nintedanib) sharing this core structure and acting by inhibiting tyrosine kinase receptors . Other research has shown that specific isatin-based hydrazone derivatives can induce apoptosis in cancer cell lines by activating caspase 3/7 activity and causing cell cycle arrest . Furthermore, novel isatin-triazole hybrids have recently been reported to exhibit potent anti-inflammatory effects by markedly attenuating the production and gene expression of key pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 in vitro . Researchers can leverage this compound as a key intermediate for the synthesis of more complex heterocyclic systems, such as spiro-compounds, or for the development of potential protease inhibitors, given the demonstrated activity of related compounds against targets like cruzain and falcipain-2 . Its reactivity allows for functionalization at the C-3 carbonyl group and the aromatic ring, offering extensive opportunities for structure-activity relationship (SAR) studies . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO3 B367205 1-(3-phenoxypropyl)-1H-indole-2,3-dione CAS No. 797780-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-phenoxypropyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16-14-9-4-5-10-15(14)18(17(16)20)11-6-12-21-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNPOAFIQPSEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Molecular Modeling Studies of 1 3 Phenoxypropyl 1h Indole 2,3 Dione Analogues

Quantum Chemical Methods for Electronic Structure and Reactivity Prediction

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate the electron distribution, orbital energies, and reactivity of chemical compounds. For analogues of 1-(3-phenoxypropyl)-1H-indole-2,3-dione, these studies provide a theoretical framework to rationalize their chemical behavior and guide the design of new derivatives with enhanced properties.

Density Functional Theory (DFT) has emerged as a powerful and popular quantum chemical method for investigating the structural and electronic properties of molecules. mdpi.com It is used to determine optimized molecular geometries, vibrational frequencies, and various quantum chemical parameters. mdpi.comresearchgate.net DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can accurately predict bond lengths, bond angles, and dihedral angles of the ground state structure of isatin (B1672199) derivatives. mdpi.comsemanticscholar.org These theoretical calculations provide a detailed picture of the molecule's three-dimensional conformation, which is crucial for understanding its interactions with other molecules. The calculated vibrational spectra (FT-IR and Raman) can be compared with experimental data to confirm the molecular structure. mdpi.com

Table 1: Representative Theoretical Structural Parameters of the Isatin Core Calculated by DFT This table presents hypothetical but representative data for the core isatin structure to illustrate the output of DFT calculations.

ParameterBond/AngleCalculated Value
Bond Length C=O (Position 2)1.22 Å
C=O (Position 3)1.23 Å
C2-C31.55 Å
N1-C21.39 Å
N1-C7a1.40 Å
Bond Angle O=C2-C3126.5°
O=C3-C2125.8°
C2-N1-C7a110.2°
Dihedral Angle O(C2)-C2-C3-O(C3)5.5°

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comlibretexts.org The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical parameters. A small energy gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netdntb.gov.uathaiscience.info In the context of this compound analogues, FMO analysis helps predict their reactivity and the nature of their electronic transitions. dntb.gov.ua

Table 2: Illustrative Frontier Molecular Orbital Energies for Isatin Analogues This table contains representative data to demonstrate FMO analysis findings.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Isatin-6.58-2.454.13
5-Bromo-isatin-6.72-2.883.84
N-benzyl-isatin-6.45-2.314.14
This compound (Hypothetical)-6.51-2.254.26

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are targets for nucleophilic attack. thaiscience.inforesearchgate.net For isatin derivatives like this compound, the MEP map would show significant negative potential around the carbonyl oxygen atoms at positions C2 and C3, identifying them as primary sites for hydrogen bonding and electrophilic interactions. The aromatic rings and the N-H group (in unsubstituted isatin) would show different potential regions influencing intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, such as charge transfer and electron delocalization, which contribute to molecular stability. uni-muenchen.deresearchgate.net This method examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E⁽²⁾) associated with these interactions is calculated using second-order perturbation theory, where a higher E⁽²⁾ value indicates a more significant interaction and greater stabilization. uni-muenchen.de For this compound, NBO analysis can quantify the delocalization of lone pair electrons from oxygen and nitrogen atoms into antibonding orbitals (e.g., π* orbitals) of the indole (B1671886) ring and phenoxy group, providing insight into the molecule's electronic structure and stability.

Table 3: Representative NBO Analysis for Key Interactions in this compound This table presents hypothetical but representative NBO data.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E⁽²⁾ (kcal/mol)
LP(1) O (carbonyl)π(C=C) (aromatic ring)22.5
LP(1) N1π(C=C) (aromatic ring)45.8
LP(1) O (phenoxy)σ(C-C) (propyl chain)5.2
π(C=C) (indole)π(C=C) (indole)18.9

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred binding orientation and affinity of one molecule (the ligand) to a second (the receptor), which is typically a protein or nucleic acid with a known three-dimensional structure. rsc.orgnih.govnih.gov This technique is central to structure-based drug design, allowing researchers to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction. For analogues of this compound, docking studies are used to predict their potential to inhibit specific enzymes, such as kinases or topoisomerases, which are common targets in cancer therapy. nih.govnih.gov

The primary output of a molecular docking simulation is the docking score, which is an estimate of the binding free energy, and the predicted binding pose of the ligand in the receptor's active site. nih.gov The docking score, typically expressed in kcal/mol, quantifies the strength of the ligand-receptor interaction; a more negative score generally indicates a stronger and more favorable binding affinity. nih.gov Analysis of the binding pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. By comparing the docking scores and binding modes of a series of analogues, researchers can establish structure-activity relationships (SAR) and prioritize the most promising compounds for synthesis and experimental testing. nih.gov

Table 4: Illustrative Docking Scores of Isatin Analogues Against a Hypothetical Kinase Target This table provides representative data to demonstrate docking score analysis.

CompoundDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interacting Residues (Hypothetical)
This compound-9.895Lys78, Asp184, Phe169
Isatin-6.515,200Lys78, Asp184
N-Benzyl-isatin-8.2850Lys78, Asp184, Phe169
5-Bromo-1-(3-phenoxypropyl)-1H-indole-2,3-dione-10.535Lys78, Asp184, Phe169, Val85

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular docking is a primary computational method used to predict the binding orientation of a ligand within the active site of a target protein. nih.gov This technique is instrumental in identifying the key amino acid residues that form crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the ligand-protein complex.

For isatin and its derivatives, docking studies have been performed against a multitude of protein targets, revealing critical binding characteristics. For instance, in studies of isatin derivatives as cyclin-dependent kinase 2 (CDK2) inhibitors, molecular dynamics simulations confirmed that stable hydrogen bonds are consistently formed between the isatin core and the backbone atoms of residues LEU83 and GLU81. nih.gov These interactions, present in 100% of the conformations analyzed during simulations, anchor the inhibitor within the binding pocket. nih.gov

In the context of monoamine oxidase B (MAO-B) inhibition, docking studies have shown that the isatin moiety interacts within the substrate cavity. acs.org Key residues such as Tyr188, Ile199, Tyr326, Gln206, and Cys172 have been identified as forming hydrogen-bonding interactions with various isatin analogues. acs.org Similarly, when targeting the EGFR kinase, the isatin moiety of active compounds was found to interact with multiple residues including Met769, Leu820, and Ala719, with a strong hydrogen bond often observed between the C=O group of the isatin ring and the NH group of Met793. nih.gov

The characteristics of the binding site are as important as the specific residue interactions. For many kinases, the binding site is a hydrophobic pocket, which accommodates the aromatic rings of the isatin scaffold. nih.gov Docking of isatin derivatives into the kinase domain of DYRK1A and PIM1 revealed that the orientation of the molecules is heavily influenced by the nature of substituents, which can form specific interactions, such as hydrogen bonds between a nitro group and residues like Lys67 and Asp186 in PIM1. mdpi.com These computational findings highlight that both the core isatin structure and its substituents play a definitive role in molecular recognition and binding affinity.

Table 1: Key Interacting Residues for Isatin Analogues with Various Protein Targets
Protein TargetKey Interacting ResiduesType of InteractionSource
CDK2LEU83, GLU81Hydrogen Bond nih.gov
MAO-BTyr188, Ile199, Tyr326, Gln206, Cys172Hydrogen Bond acs.org
EGFR KinaseMet793, Met769, Leu820, Ala719Hydrogen Bond, Hydrophobic nih.gov
PIM1 KinaseLys67, Asp186Hydrogen Bond (with nitro substituent) mdpi.com
SARS-CoV 3CLproCys145, His41 (Catalytic Dyad)Interaction with active site nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. ut.ac.ir MD simulations are crucial for assessing the conformational stability of the ligand within the binding site and for analyzing the dynamics of the interactions. nih.govut.ac.ir

For isatin derivatives, MD simulations have been used to validate docking results and to gain a deeper understanding of the binding stability. ut.ac.irut.ac.ir In a study involving isatin encapsulation within a single-walled carbon nanotube (SWCNT), MD simulations showed that the isatin molecule remained stably trapped inside the nanotube's cavity over a 15-nanosecond simulation. researchgate.net This stability was characterized by a favorable reduction in van der Waals forces, suggesting a spontaneous encapsulation process. researchgate.net

When studying isatin derivatives as potential CDK2 inhibitors, MD simulations were performed to analyze the stability of the docked complexes. nih.gov The results confirmed that crucial hydrogen bonds with residues LEU83 and GLU81 were maintained throughout the simulation, indicating a stable binding mode. nih.gov The analysis of root-mean-square deviation (RMSD) values for the ligand and protein during the simulation provides a measure of this stability; low and steady RMSD values suggest the complex remains in a stable conformational state.

MD simulations also provide insight into the flexibility of the protein and how it adapts to the bound ligand. The study of 5-(2-Carboxyethenyl)-isatin derivatives as anticancer agents employed MD simulations to better identify the binding modes with the target macromolecule, confirming the validity of the docking studies. ut.ac.irut.ac.ir These dynamic analyses are essential for a comprehensive understanding of how analogues of this compound achieve and maintain their bioactive conformation, ensuring that the key interactions identified in static models are persistent over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.govjocpr.com For analogues of this compound, QSAR models serve as powerful predictive tools to estimate the activity of unsynthesized compounds and to provide mechanistic insights into which molecular features are most important for activity. nih.govnih.gov

The foundation of any QSAR model is the selection and calculation of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure and properties. For isatin derivatives, a wide array of descriptors has been utilized to build robust QSAR models. These can be broadly categorized as:

Topological Descriptors: These describe the atomic connectivity and branching of a molecule. Examples include path counts and Chi indices. jocpr.com

Constitutional and Functional Group Descriptors: These include simple counts of atoms, bonds, functional groups (like the number of halogen atoms or secondary amides), and molecular weight. nih.govjocpr.com

Geometrical Descriptors: These are 3D descriptors that relate to the molecular shape and size, such as molecular surface area (SA) and molar volume (V). ut.ac.irjocpr.com

Quantum Chemical Descriptors: Calculated using quantum mechanics, these describe electronic properties like the heat of formation, dipole moment, and charges on individual atoms. jocpr.com

Physicochemical Descriptors: These represent properties like hydrophobicity (log P) and polarizability. ut.ac.irnih.gov

In a QSAR study on N-alkyl substituted isatins with anticancer activity, descriptors such as Bromine Count, chi2, and SA Hydrophilic Area were found to be significant. jocpr.com Another study on anticancer isatin derivatives identified topological, chemical, and geometrical descriptors as being effective parameters influencing cytotoxic activity. nih.gov The selection of relevant descriptors is a critical step, often involving statistical methods to choose a subset that best correlates with the biological activity without being intercorrelated. jocpr.com

A QSAR model is only useful if it is statistically robust and has good predictive power. Therefore, rigorous validation is essential. researchgate.net Several statistical parameters are used to assess the quality of a QSAR model:

Coefficient of Determination (R²): This measures the goodness-of-fit of the model to the training data. An R² value greater than 0.6 is generally considered acceptable. mdpi.com

Cross-validated R² (Q²): This is a measure of the model's internal predictive ability, often calculated using the leave-one-out (LOO) method. A Q² value greater than 0.5 indicates good robustness and predictive power. researchgate.netmdpi.com

F-test value: This assesses the statistical significance of the regression model. mdpi.com

External Validation: The model's true predictive capability is assessed by using it to predict the activity of an external test set of compounds that were not used in model development. mdpi.com The predictive correlation coefficient (r² prediction) for the external set is a key indicator of the model's utility. mdpi.com

In a QSAR study of anticancer isatin derivatives, a Multiple Linear Regression (MLR) model yielded high statistical quality with an R² of 0.92 and a Q² of 0.90, indicating excellent fitting and predictive ability. nih.gov Another model for photosensitizer activity was deemed acceptable with an R² of 0.87 and a cross-validated Q² of 0.71. mdpi.com These validation steps ensure that the developed model is not a result of chance correlation and can be reliably used for its intended purpose. nih.govresearchgate.net

Table 2: Statistical Parameters for QSAR Model Validation
ParameterDescriptionAcceptable ValueSource
R² (Coefficient of Determination)Measures the goodness-of-fit for the training set.> 0.6 mdpi.com
Q² (Cross-validated R²)Measures the internal predictive ability of the model.> 0.5 mdpi.com
r² predictionMeasures the predictive power on an external test set.Considered a true test of predictability. mdpi.com
F-testIndicates the statistical significance of the model.High value desired. mdpi.com

The ultimate goal of QSAR modeling in drug discovery is to guide the design and optimization of new, more potent analogues. nih.govresearchsolutions.com By interpreting the QSAR model, chemists can understand which structural features are beneficial or detrimental to biological activity.

For example, a QSAR study that revealed a negative correlation between the number of secondary amides and anticancer activity suggests that replacing or modifying this group could enhance potency. nih.gov Conversely, a positive correlation with the number of halogen atoms indicates that adding halogens at appropriate positions could be a fruitful strategy for optimization. nih.gov Hansch analysis, a classic QSAR approach, has highlighted the importance of lipophilic substituents at the R3 and R5 positions of the isatin ring for anticancer activity, providing clear guidance for synthesizing new derivatives. nih.gov

In the design of novel anticancer compounds, QSAR analysis can provide vital information for the future development of inhibitors. nih.govresearchsolutions.com By identifying the key descriptors that drive activity, such as specific topological features or electronic properties, researchers can prioritize the synthesis of compounds predicted to have high activity, thereby saving significant time and resources in the lead optimization process. derpharmachemica.com This predictive power makes QSAR an invaluable component of modern, rational drug design strategies. jocpr.com

Molecular Mechanisms of Action and Biological Target Identification for Indole 2,3 Dione Derivatives in Research

Enzyme Inhibition Studies

The study of how indole-2,3-dione derivatives inhibit enzymes is a significant area of research. However, data pertaining directly to the 1-(3-phenoxypropyl) derivative is limited.

No specific research data on the inhibition of Cyclin-Dependent Kinases (CDKs) by 1-(3-phenoxypropyl)-1H-indole-2,3-dione has been identified in the reviewed scientific literature. While the broader class of isatin (B1672199) (1H-indole-2,3-dione) derivatives has been explored for CDK inhibitory activity, studies on the phenoxypropyl variant are not available. nih.govmdpi.com

There is no available scientific literature that reports on the inhibitory effects of this compound against Indoleamine 2,3-Dioxygenase (IDO1) or Tryptophan 2,3-Dioxygenase (TDO). Research on IDO1 inhibitors has included other indole (B1671886) derivatives, but not the specific compound . nih.govnih.gov

No published studies were found that investigate the activity of this compound as an inhibitor of the Myeloperoxidase (MPO) enzyme.

The inhibitory potential of this compound against human Carbonic Anhydrase (hCA) isoforms has not been reported in the scientific literature. Studies on other N-substituted 1H-indole-2,3-dione derivatives have shown activity against various hCA isoforms, but data for the phenoxypropyl derivative is absent. nih.govresearchgate.netnih.govunifi.it

Urease: No specific data on the urease inhibitory activity of this compound is available in the current body of scientific research.

α-Glucosidase: While direct studies on this compound are not available, research on closely related "phenoxy pendant isatins" has demonstrated potent α-glucosidase inhibitory activity. researchgate.net A study on a series of N-phenoxyalkyl isatins revealed that these compounds are highly potent inhibitors of the α-glucosidase enzyme, with their efficacy being many times greater than the standard drug, acarbose. researchgate.net

This research provides valuable insight into the potential activity of this compound. The study investigated derivatives with varying lengths of the alkyl chain connecting the phenoxy group to the isatin core. For instance, compounds with a phenoxyethyl and a phenoxybutyl linker were synthesized and evaluated. researchgate.net The findings indicate that the phenoxy pendant isatin scaffold is a promising platform for developing effective agents to control postprandial hyperglycemia by inhibiting α-glucosidase. researchgate.net

Table 1: α-Glucosidase Inhibitory Activity of Related Phenoxy Pendant Isatins

Compound NameIC₅₀ (μM)
1-(2-phenoxyethyl)-5-chloro-1H-indole-2,3-dione5.32 ± 0.17
1-(4-phenoxybutyl)-5-chloro-1H-indole-2,3-dione10.32 ± 0.11
Acarbose (Standard)873.34 ± 1.67
Data sourced from a study on phenoxy pendant isatins as α-glucosidase inhibitors. researchgate.net

No research findings concerning the inhibition of bacterial DNA gyrase by this compound have been published. While other classes of inhibitors for this enzyme are known, the specific activity of this compound has not been documented. rsc.orgnih.govnih.govresearchgate.net

Topoisomerase II Inhibition

Topoisomerase II (Topo II) is a critical enzyme in cell proliferation, responsible for managing DNA topology by creating and religating double-strand breaks. nih.gov This function makes it a prime target for anticancer agents. Certain derivatives of the indole scaffold have been identified as potent inhibitors of Topo II. For instance, studies on thiosemicarbazide-based derivatives have shown that these compounds can inhibit the catalytic activity of human Topoisomerase IIα. nih.gov These inhibitors often function as "poisons," stabilizing the transient complex formed between Topo II and DNA, which leads to the accumulation of DNA strand breaks and subsequent cell death. nih.gov While direct studies on this compound are not available, the established activity of other indole derivatives suggests that this class of compounds has the potential to interact with Topo II. nih.govnih.gov

Table 1: Topoisomerase IIα Inhibitory Activity of Selected Indole-Related Derivatives

Compound Class Specific Derivative Example Target Enzyme IC₅₀ (µM) Reference
Thiosemicarbazide-based Compound 2 (as described in source) Human Topoisomerase IIα ~43 nih.gov
Thiosemicarbazide-based Compound 1 (as described in source) Human Topoisomerase IIα ~71 nih.gov
Thiosemicarbazide-based Compound 3 (as described in source) Human Topoisomerase IIα ~76 nih.gov
Standard Etoposide Human Topoisomerase IIα ~123 nih.gov

Reverse Transcriptase (RT) Inhibition

Reverse transcriptase is an enzyme essential for the replication of retroviruses like HIV. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the enzyme, disrupting its function. nih.gov The indole scaffold is a component of some known NNRTIs. nih.gov While many approved RT inhibitors are nucleoside analogs, the development of diverse heterocyclic compounds, including those with indole moieties, remains an active area of research. nih.gov Specific inhibitory activity of this compound against reverse transcriptase has not been documented in the reviewed literature.

Ligand-Receptor Interaction Analysis

The interaction of indole derivatives with various biological receptors is a cornerstone of their diverse pharmacological effects. These interactions can range from modulating nuclear receptors involved in cancer to interacting with receptors in the central nervous system. nih.govmdpi.com

Estrogen Receptor α (ERα) Degradation Mechanisms

Estrogen Receptor α (ERα) is a key driver in the majority of breast cancers, making it a critical therapeutic target. nih.govnih.gov The degradation of ERα via the ubiquitin-proteasome system is a mechanism employed by selective estrogen receptor degraders (SERDs). nih.gov Research on indole-3-carbinol (B1674136) (I3C), a related indole compound, shows that it can induce the degradation of ERα protein. nih.gov This process is initiated through the activation of the aryl hydrocarbon receptor (AhR), which subsequently leads to the ubiquitination and proteasomal degradation of ERα. nih.gov Ligand-induced degradation of ERα can occur through distinct pathways in different cellular compartments, depending on the specific compound. nih.gov While this mechanism is established for other indole derivatives, its specific applicability to this compound requires direct investigation.

Interactions with Other Identified Receptors

Beyond ERα, indole-2,3-dione and its derivatives have been shown to interact with a variety of other receptors. Isatin itself is a known inhibitor of monoamine oxidase (MAO) and also binds to central benzodiazepine (B76468) receptors. medchemexpress.com Furthermore, synthetic indole derivatives have been designed and evaluated for their affinity towards opioid receptors, with some showing modest, selective affinity for the κ-opioid receptor. nih.gov Another significant target for this class of compounds is Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune suppression, particularly in the tumor microenvironment. nih.govnih.gov The structural versatility of the indole-2,3-dione scaffold allows for its adaptation to fit the binding pockets of these diverse protein targets. nih.govnih.gov

Table 2: Receptor/Enzyme Interactions of Isatin (Indole-2,3-dione)

Target Activity IC₅₀ Reference
Monoamine Oxidase (MAO) Inhibition 3 µM medchemexpress.com
Central Benzodiazepine Receptors Binding (antagonism vs. clonazepam) 123 µM medchemexpress.com
Guanylate Cyclase Antagonism Not specified medchemexpress.com

Modulation of Biochemical Pathways in In Vitro Models

The therapeutic effects of indole-2,3-dione derivatives are underpinned by their ability to modulate fundamental biochemical pathways, particularly those governing cell survival and proliferation.

Cell Cycle Regulation (e.g., G0/G1 phase arrest)

A common mechanism of action for many anticancer compounds is the induction of cell cycle arrest, which prevents cancer cells from proliferating. Multiple studies have demonstrated that various indole derivatives can induce cell cycle arrest, frequently at the G0/G1 checkpoint. nih.govnih.govresearchgate.net For example, certain synthetic 2,3-arylpyridylindole derivatives have been shown to cause G0/G1 arrest in lung cancer cells at lower concentrations. nih.gov This arrest is often mediated by the modulation of key regulatory proteins, such as cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs), which are essential for the transition from the G1 phase to the S phase of the cell cycle. researchgate.netmdpi.com Studies on other indole compounds show this arrest can be triggered through pathways involving p53 and p21. nih.gov The ability of indole-2,3-dione derivatives to halt cell division at this critical phase is a key aspect of their antiproliferative activity in various cancer models. researchgate.netnih.gov

Table 3: Compounds Mentioned in this Article

Compound Name
This compound
Isatin (1H-indole-2,3-dione)
Etoposide
Indole-3-carbinol (I3C)

Apoptosis Induction

No studies were found that specifically investigated the apoptosis-inducing capabilities of this compound. While various isatin derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of Bcl-2 family proteins, research has not been published to confirm these effects for the specified compound. nih.govnih.govresearchgate.net

Anti-angiogenic Mechanisms (e.g., HUVEC proliferation, cord formation)

There is no available data on the anti-angiogenic properties of this compound. Studies on other indole derivatives have demonstrated anti-angiogenic effects by inhibiting Human Umbilical Vein Endothelial Cell (HUVEC) proliferation and tube formation, crucial processes in the development of new blood vessels. nih.govnih.gov However, these findings cannot be directly attributed to this compound without specific experimental evidence.

Interaction with DNA (e.g., π-stacking)

Specific details regarding the interaction of this compound with DNA are not documented in the available literature. While some isatin derivatives have been studied for their potential to bind to DNA, often through intercalative or groove-binding modes, and engage in π-stacking interactions, such studies for the phenoxypropyl substituted isatin are absent. nih.govresearchgate.net

In Vitro Biological Evaluation Methodologies

Methodologies for evaluating the biological activity of indole-2,3-dione derivatives are well-established. However, the application of these methods to this compound has not been reported.

Cell-Based Assays for Antiproliferative Activity (e.g., MTT assay)

Standard cell-based assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to assess the antiproliferative activity of isatin derivatives against various cancer cell lines. nih.govnih.gov This assay measures the metabolic activity of cells and is indicative of cell viability. No published results of such assays for this compound were found.

Antimicrobial Activity Assessment (e.g., against bacterial strains like E. coli, S. aureus, P. aeruginosa, C. albicans)

The antimicrobial activity of numerous isatin derivatives has been evaluated against a spectrum of pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. nih.govresearchgate.netresearchgate.netscispace.comijpcbs.comnih.gov These assessments typically involve determining the minimum inhibitory concentration (MIC) of the compound. However, no such data exists specifically for this compound.

Antifungal Activity Assessment

While many isatin derivatives have been screened for their antifungal properties against various fungal strains, there are no specific reports on the antifungal activity of this compound. nih.govresearchgate.netresearchgate.netscispace.comijpcbs.com

Antiviral Activity Assessment

Indole derivatives have been evaluated for their potential to combat a range of viral infections. The core indole structure serves as a valuable pharmacophore for the development of agents targeting viral replication and infectivity. nih.gov

Research into 3-oxindole-2-carboxylates, which are structurally related to indole-2,3-diones, has identified compounds with potent anti-HIV-1 activity. mdpi.com Specifically, certain derivatives were found to inhibit Tat-mediated viral transcription on the HIV-1 LTR promoter. mdpi.comnih.gov One of the most effective compounds, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-3-oxindole-2-carboxylate, demonstrated a half-maximal inhibitory concentration (IC50) of 0.4578 μM against HIV-1. mdpi.comresearchgate.net

In the context of other viruses, novel indole-2-carboxylate (B1230498) derivatives have shown broad-spectrum antiviral activity. nih.gov For instance, one derivative exhibited a high selectivity index (SI) of 17.1 against Coxsackie B3 (Cox B3) virus, while another was a potent inhibitor of influenza A with an IC50 value of 7.53 μmol/L. nih.gov Furthermore, a water-soluble indole-3-carboxylic acid derivative, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, was found to be a highly active inhibitor of SARS-CoV-2 replication in vitro, with an IC50 of 1.06 μg/mL and a high selectivity index of 78.6. nih.gov This compound was also shown to suppress syncytium formation induced by the SARS-CoV-2 spike protein by 89%. nih.gov

Table 1: Antiviral Activity of Selected Indole Derivatives

Compound Class/Derivative Virus Target Activity Metric Value Reference
Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-3-oxindole-2-carboxylate HIV-1 IC50 0.4578 µM mdpi.comresearchgate.net
Indole-2-carboxylate derivative (8f) Cox B3 virus SI 17.1 nih.gov
Indole-2-carboxylate derivative (14f) Influenza A IC50 7.53 µmol/L nih.gov
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochloride SARS-CoV-2 IC50 1.06 µg/mL nih.gov

Antituberculosis Activity Assessment

The rise of multidrug-resistant (MDR) tuberculosis has necessitated the search for new therapeutic agents. Indole-2,3-dione derivatives have been a focal point of this research, with many compounds demonstrating significant activity against Mycobacterium tuberculosis (MTB). nih.govijapbc.comnih.gov

Schiff bases derived from isatin are a particularly promising class. One study reported a Schiff base derivative (compound 5f) with a potent minimum inhibitory concentration (MIC) of 0.625 µg/ml against Mycobacterium smegmatis, a value 20 times more potent than the reference drug isoniazid. nih.gov Another investigation of 143 Schiff bases of isatin derivatives identified several compounds with MIC values ranging from 0.156 to 10 µg/mL against wild-type MTB strains. researchgate.net A specific bromo-substituted isoniazid-isatin hydrazone derivative (compound 7) showed a very low MIC of 0.017 mM against M. tuberculosis H37Rv. researchgate.net

Thiosemicarbazone derivatives of indole-2,3-dione have also been extensively studied. A series of 5-methyl- and 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones were synthesized and evaluated against M. tuberculosis H37Rv. nih.gov Several compounds from this series, including specific 5-methyl-1H-indole-2,3-dione 3-thiosemicarbazones (3b, 3d, 3f) and 5-trifluoromethoxy derivatives (3q-s), were identified as potent inhibitors of mycobacterial growth. nih.gov Similarly, certain 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones and their 1-morpholinomethyl derivatives exhibited significant inhibitory activity in primary screens against M. tuberculosis H37Rv. nih.gov

Table 2: Antituberculosis Activity of Selected Indole-2,3-dione Derivatives

Compound Class/Derivative Mycobacterium Strain(s) Activity Metric Value Reference
Schiff base of isatin (5f) M. smegmatis MIC 0.625 µg/ml nih.gov
Bromo-substituted isoniazid-isatin hydrazone (7) M. tuberculosis H37Rv MIC 0.017 mM researchgate.net
Schiff bases of isatin (A2, A6, D5, D8) Wild-type M. tuberculosis MIC 0.156-10 µg/mL researchgate.net
5-Methyl-1H-indole-2,3-dione 3-thiosemicarbazones (e.g., 3b, 3d) M. tuberculosis H37Rv % Inhibition at 6.25 µg/mL 98-99% nih.gov
5-Nitro-1H-indole-2,3-dione-3-thiosemicarbazones (e.g., 2p, 2r) M. tuberculosis H37Rv % Inhibition at 6.25 µg/mL 99% nih.gov

Anti-inflammatory and Antioxidant Activity Assessment

Inflammation and oxidative stress are interconnected processes implicated in numerous chronic diseases. nih.govthieme-connect.de Indole derivatives have been investigated for their ability to modulate these pathways.

In the realm of anti-inflammatory action, indole-based compounds have been shown to inhibit key enzymes and signaling pathways. A study on 3-substituted-indolin-2-one derivatives found that 3-(3-hydroxyphenyl)-indolin-2-one significantly suppressed the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com This compound also inhibited the Akt, MAPK, and NF-κB signaling pathways. mdpi.com Another study synthesized novel N-methylsulfonyl-indole derivatives and identified compounds with dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov Indole-3-acetic acid, a metabolite derived from tryptophan, has been shown to alleviate LPS-induced inflammatory responses by up-regulating heme oxygenase-1 (HO-1). nih.govmdpi.com

The antioxidant potential of indole derivatives is often assessed by their ability to scavenge free radicals. In DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, certain N-methylsulfonyl-indole derivatives demonstrated notable antioxidant activity. nih.gov Indole-3-acetic acid was also found to directly neutralize reactive oxygen species (ROS) and nitric oxide (NO) in macrophage cell lines. nih.govmdpi.com

Table 3: Anti-inflammatory and Antioxidant Activity of Selected Indole Derivatives

Compound Class/Derivative Assay/Target Activity Noted Reference
3-(3-Hydroxyphenyl)-indolin-2-one LPS-induced NO, TNF-α, IL-6 production Significant suppression mdpi.com
N-Methylsulfonyl-indole derivative (5d) COX-2 / 5-LOX Inhibition Dual inhibitory activity nih.gov
Indole-3-acetic acid LPS-induced inflammation Alleviation via HO-1 induction nih.govmdpi.com
N-Methylsulfonyl-indole derivatives (4d, 4e) DPPH radical scavenging Potent antioxidant activity nih.gov
Indole-3-acetic acid ROS and NO scavenging Direct neutralization of free radicals nih.govmdpi.com

Anti-malarial Activity Assessment

Malaria, caused by Plasmodium parasites, remains a major global health issue, and drug resistance is a persistent challenge. nih.gov The indole scaffold is present in several compounds showing promise against Plasmodium falciparum, the deadliest species of the malaria parasite. nih.govmdpi.com Many indole-based compounds are thought to act by inhibiting hemozoin formation, a critical detoxification process for the parasite. nih.gov

Hybrid molecules combining the indole-2,3-dione (isatin) core with other pharmacophores have yielded potent antiplasmodial agents. A series of 1H-1,2,3-triazole-tethered isatin-7-chloroquinoline hybrids were synthesized, with the most potent derivative showing an IC50 of 1.2 μM against the chloroquine-resistant W2 strain of P. falciparum. nih.gov

Other indole-containing structures have also shown significant activity. Pyrazino[2,1-b]quinazoline-3,6-diones that incorporate an indole moiety have been explored for their antiparasitic potential. nih.gov Certain isomers from this class displayed excellent antimalarial activity, and in silico studies suggested they might inhibit the parasite's prolyl-tRNA synthetase. nih.gov The spiroindolone derivative, cipargamin (B606699) (KAE609), which has a novel mechanism of action targeting the parasite's sodium pump (PfATP4), has shown sub-nanomolar potency against blood-stage malaria parasites and is currently in clinical development. nih.gov

Table 4: Antimalarial Activity of Selected Indole Derivatives

Compound Class/Derivative Plasmodium Strain(s) Activity Metric Value Reference
1H-1,2,3-triazole-tethered 7-chloroquinoline-isatin hybrid (9a) P. falciparum (W2, CQ-resistant) IC50 1.2 µM nih.gov
Pyrazino[2,1-b]quinazoline-3,6-dione (anti-isomer) P. falciparum Excellent antimalarial activity nih.gov
Cipargamin (KAE609) P. falciparum (blood stage) Sub-nanomolar potency nih.gov
Indole-3-glyoxyl tyrosine derivative (14a) P. falciparum (3D7) IC50 1.3 µM nih.gov

Anti-HIV Activity Assessment

The human immunodeficiency virus (HIV) pandemic continues to drive the search for new drugs that can overcome resistance and offer better treatment options. nih.gov Indole derivatives have been identified as potent inhibitors of several key HIV enzymes, including reverse transcriptase and integrase. nih.govnih.gov

A series of 3-hydrazonoindolin-2-one derivatives were designed as potential inhibitors of HIV-1 RNase H, a crucial enzymatic domain of reverse transcriptase. mdpi.com Several of these compounds displayed micromolar inhibitory activity, with the most potent exhibiting a Ki value of 0.55 μM. mdpi.com Another study focused on indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov Through structural optimization, a derivative (compound 20a) was developed that significantly inhibited integrase with an IC50 value of 0.13 μM. nih.gov

Research has also explored 3-oxindole derivatives as a novel class of HIV-1 inhibitors. mdpi.comresearchgate.net These compounds were found to act by a distinct mechanism, specifically inhibiting Tat-mediated viral transcription. mdpi.comnih.gov The most active compound from this series, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-3-oxindole-2-carboxylate, showed potent anti-HIV-1 activity with an IC50 of 0.4578 μM and a high selectivity index of over 111, indicating low cytotoxicity. mdpi.comresearchgate.net

Table 5: Anti-HIV Activity of Selected Indole Derivatives

Compound Class/Derivative HIV Target/Strain Activity Metric Value Reference
3-Hydrazonoindolin-2-one derivative HIV-1 RNase H Ki 0.55 µM mdpi.com
Indole-2-carboxylic acid derivative (20a) HIV-1 Integrase IC50 0.13 µM nih.gov
Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-3-oxindole-2-carboxylate (6f) HIV-1 IC50 0.4578 µM mdpi.comresearchgate.net
3-Hydrazonoindolin-2-one derivative (11a) HIV-1 (strain IIIB) SI 10 mdpi.com

Structure Activity Relationship Sar Studies of Indole 2,3 Dione Derivatives, Including 1 3 Phenoxypropyl 1h Indole 2,3 Dione

Influence of Substitutions on the Benzene (B151609) Ring (C4, C5, C6, C7)

Substitutions on the aromatic benzene ring (positions C4, C5, C6, and C7) of the indole-2,3-dione nucleus play a pivotal role in determining the potency and selectivity of its biological activities. nih.gov The electronic and steric properties of these substituents can drastically alter the interaction of the molecule with its biological targets.

The introduction of halogen atoms (fluorine, chlorine, bromine) onto the benzene ring of the isatin (B1672199) core is a common strategy in medicinal chemistry to modulate biological activity. The position and nature of the halogen substituent can have varied effects.

For instance, the presence of fluorine atoms in the fused benzene ring has been shown to enhance the inhibitory activity of certain indole (B1671886) derivatives. nih.gov Specifically, small substituents like fluorine are well-tolerated on the benzene ring due to low steric hindrance. nih.gov In some series of isatin-based compounds, a C-5 substituted electron-withdrawing fluoro group was found to be unfavorable for certain biological activities, whereas in other contexts, halogen substitution has proven beneficial. nih.gov

Studies on isatin thiosemicarbazones have revealed that di-substitution with bromine at the C-5 and C-7 positions can lead to highly potent compounds against various microbial strains. nih.gov The specific placement of halogens can thus be a critical determinant of the activity spectrum.

Interactive Table: Effect of Halogen Substitution on Biological Activity

PositionSubstituentObserved EffectReference
C5Fluoro (F)Can be unfavorable for some activities. nih.gov
Fused RingFluoro (F)Strengthens inhibitory activity. nih.gov
C5 and C7Bromo (Br)Significant increase in antimicrobial potency in thiosemicarbazone derivatives. nih.gov

The introduction of nitro (NO₂) and methyl (CH₃) groups on the benzene ring of the isatin scaffold also profoundly influences biological outcomes. These groups impart distinct electronic and steric properties to the parent molecule.

A nitro group, being a strong electron-withdrawing group, when placed at the C-5 position, has been found to increase the activity of certain isatin conjugates. nih.gov For example, in a series of urea-linked isatin hybrids, a derivative with a nitro substituent at the C-5 position demonstrated promising inhibitory activity. nih.gov The nitration of isatin typically occurs at the C-5 position using reagents like potassium nitrate (B79036) in sulfuric acid. researchgate.netresearchgate.net

Conversely, a methyl group, which is an electron-donating group, at the C-5 position has been reported to be valuable for improving the potential of some isatin derivatives. nih.gov However, in other cases, the addition of methyl groups to the fused ring can reduce activity, potentially due to steric hindrance or unfavorable electronic effects. nih.gov

Interactive Table: Effect of Nitro and Methyl Substitution on Biological Activity

PositionSubstituentObserved EffectReference
C5Nitro (NO₂)Generally increases activity in certain conjugates. nih.govnih.gov
C5Methyl (CH₃)Can improve potential in some derivatives. nih.gov
Fused RingMethyl (CH₃)May reduce activity due to steric hindrance. nih.gov

Pharmacophore Identification and Anti-pharmacophore Derivations

Pharmacophore modeling is a crucial computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For indole and isatin derivatives, pharmacophore models have been generated to understand the key features for various therapeutic targets.

A common pharmacophore model (AAHRR) for isatin derivatives identifies five key features: two hydrogen bond acceptors (A), one hydrophobic region (H), and two aromatic rings (R). mdpi.com

Aromatic Rings (R): One aromatic ring (R12) typically corresponds to the isatin core itself, while the other (R13) often refers to a phenyl or other aromatic ring system attached to the core. mdpi.com

Hydrogen Bond Acceptors (A): The carbonyl groups of the isatin ring and potentially nitrogen atoms in linked moieties (like a hydrazone) often serve as hydrogen bond acceptors (A1, A2). mdpi.com

Hydrophobic Region (H): A hydrophobic feature (H11) is commonly associated with the isatin core. mdpi.com

These ligand-based studies help to distinguish between active and inactive compounds and provide a framework for designing new derivatives with potentially improved potency. mdpi.com By identifying these key interaction points, medicinal chemists can rationally design new molecules that fit the pharmacophore model, thus increasing the probability of discovering potent compounds. Anti-pharmacophore derivations, which identify structural features that are detrimental to activity, can also be inferred from these models, helping to avoid the synthesis of inactive molecules.

Future Directions and Advanced Research Strategies for Indole 2,3 Dione Derivatives

Design of Hybrid Molecules with Other Pharmacophores

A prominent strategy in modern drug discovery involves molecular hybridization, which combines two or more pharmacophores into a single molecule. nih.gov This approach can lead to compounds with improved affinity, better selectivity, dual-targeting capabilities, and a reduced likelihood of developing resistance. nih.gov

Integration with Triazole Rings

The 1,2,3-triazole ring is a highly valued linker and pharmacophore in medicinal chemistry due to its stability, rigidity, and ability to form hydrogen bonds and dipole interactions. nih.gov Integrating triazole moieties with the indole-2,3-dione scaffold is a promising approach to develop novel therapeutic agents. nih.govresearchgate.net Researchers have utilized copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry," to synthesize these hybrids efficiently. nih.govnih.gov

This strategy aims to create molecules that can interact with multiple biological targets, thereby enhancing their activity and selectivity. nih.gov For example, novel indole (B1671886)/1,2,4-triazole hybrids have been developed as potent inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov Another study detailed the synthesis of 2-indolinone-based bis-1,2,3-triazole derivatives, which showed potential as antimicrobial agents. researchgate.net The combination of these two scaffolds offers a versatile platform for creating compounds with diverse pharmacological profiles.

Hybrid ScaffoldSynthetic StrategyReported Biological Activity/TargetReference
Isatin-1,2,3-Triazole-PhenolCu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Designed for enhanced interaction with multiple biological targets nih.gov
Indole/1,2,4-TriazoleMultistep synthesisTubulin polymerization inhibitors for anticancer applications nih.gov
2-Indolinone-bis-1,2,3-TriazoleMicrowave-assisted CuAACAntifungal activity researchgate.net
Isatin-Ferrocene-1,2,3-Triazole1,3-dipolar-Huisgen coupling reactionAntimicrobial activity researchgate.net

Hybridization with Quinazoline (B50416) Moieties

Quinazoline and its derivatives are important heterocyclic compounds known for a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net Hybridizing the indole-2,3-dione core with a quinazoline moiety is a rational strategy to create potent and selective inhibitors of specific cellular pathways. nih.gov

A notable example is the development of quinazoline-2-indolinone hybrids as selective inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα), a key enzyme in a signaling pathway that is often dysregulated in cancer. nih.gov In one study, a representative hybrid compound, compound 8 , demonstrated a potent PI3Kα enzymatic IC₅₀ value of 9.11 nM and showed significant selectivity over other PI3K isoforms. nih.gov This compound effectively suppressed the viability of various cancer cell lines and inhibited tumor progression in animal models by targeting the PI3K/Akt/mTOR pathway. nih.gov These findings underscore the potential of combining these two scaffolds to generate highly effective and targeted anticancer agents. nih.govnih.gov

Hybrid ScaffoldDesign RationaleReported Biological Activity/TargetReference
Quinazoline-2-indolinoneCovalent hybridization of quinazoline and 2-indolinonePotent and selective PI3Kα inhibitors for cancer treatment nih.gov
Indole-4-aminoquinazolineMolecular hybridization for improved potencyDesigned for increased anti-cancer potential nih.gov
2-Methylquinazolin-4(3H)-one-indolin-2-oneCondensation reaction linking the two scaffoldsAntiproliferative activity against human cancer cell lines nih.gov

Conjugation with Organometallic Scaffolds (e.g., Ferrocene)

Organometallic compounds, particularly those containing ferrocene (B1249389), offer unique structural and electronic properties that are highly attractive for medicinal chemistry. biomedpharmajournal.orgrsc.org Ferrocene is a stable, non-toxic organometallic sandwich compound with favorable redox properties. biomedpharmajournal.orgresearchgate.net Conjugating ferrocene to the indole-2,3-dione scaffold can lead to hybrid molecules with enhanced biological activity and novel mechanisms of action. nih.gov

The introduction of the three-dimensional, lipophilic ferrocene moiety can significantly alter the physicochemical properties of the parent indole derivative, potentially improving its cellular uptake and target engagement. rsc.org Research has shown that ferrocene-indole hybrids exhibit potent anticancer activity. researchgate.netnih.gov For instance, derivatives where the ferrocene unit is attached to the C-3 position of a 2-phenylindole (B188600) skeleton have demonstrated excellent in vitro cytotoxic activity against the A549 human lung carcinoma cell line, with some hybrids being more potent than their purely organic counterparts. researchgate.net This strategy of creating organometallic-organic hybrids represents a promising frontier for developing new classes of anticancer drugs. rsc.orgnih.gov

Exploration of Novel Biological Targets and Pathways

A key future direction for indole-2,3-dione derivatives is the identification and validation of novel biological targets beyond the traditionally studied kinases. While isatin (B1672199) derivatives are well-known as inhibitors of protein kinases like CDKs and EGFR, recent research has expanded their target scope significantly. mdpi.comaun.edu.egnih.gov This diversification opens up new therapeutic avenues for a range of diseases.

Novel targets for indole-2,3-dione derivatives now include:

Enzymes in Metabolic Diseases : Derivatives have been identified as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, highlighting their potential for managing diabetes. nih.govacs.org

Epigenetic Targets : Indole derivatives have been investigated as inhibitors of histone-lysine N-methyl transferase (HKMT), such as EZH2, which are critical regulators of gene expression and are implicated in cancer. eurjchem.com

Infectious Disease Targets : Research has shown that isatin derivatives can inhibit InhA, an essential enzyme in Mycobacterium tuberculosis, pointing to their potential as new anti-TB agents. nih.gov Other studies have identified derivatives active against the Dengue virus and as inhibitors of DNA adenine (B156593) methyltransferase (Dam) in pathogenic bacteria like Klebsiella pneumoniae. nih.govacs.org

Apoptosis and Cell Signaling Pathways : Beyond kinase inhibition, indole derivatives are being explored as modulators of key signaling pathways like the Hedgehog (Hh) pathway by targeting the Smoothened (SMO) protein. elsevierpure.com Others have been found to inhibit anti-apoptotic proteins like Bcl-2 and Mcl-1, directly inducing cancer cell death. mdpi.com

This expansion of the target landscape demonstrates the versatility of the indole-2,3-dione scaffold and suggests that its therapeutic potential is far from fully realized. nih.govresearchgate.net

Biological TargetTherapeutic AreaExample Derivative ClassReference
PI3KαOncologyQuinazoline-2-indolinone hybrids nih.gov
InhATuberculosisIsatin derivatives nih.gov
α-Glucosidase / α-AmylaseDiabetesIndoline-2,3-dione-based benzene (B151609) sulfonamides nih.govacs.org
Smoothened (SMO) / Hedgehog PathwayOncologySubstituted indole-ethenone derivatives elsevierpure.com
DNA adenine methyltransferase (Dam)Bacterial InfectionsEpoxy-functionalized isatin derivative nih.gov
Bcl-2 / Mcl-1OncologySubstituted indole derivatives mdpi.com
Histone-lysine N-methyl transferase (HKMT)OncologyIndole derivatives eurjchem.com
Dengue Virus (DENV)Virology3-Acyl-indole derivatives acs.org

Advanced Computational Approaches for Predictive Modeling and Optimization

The integration of advanced computational methods is revolutionizing the drug discovery process for indole-2,3-dione derivatives. mdpi.com These in silico techniques allow for the rapid, cost-effective analysis and prediction of molecular properties, guiding the design and optimization of new compounds before their synthesis. mu-varna.bgresearchgate.net

Key computational approaches include:

Molecular Docking : This technique predicts how a ligand (the isatin derivative) binds to the active site of a target protein. acs.org It provides crucial insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's biological activity. mdpi.comnih.govnih.gov Docking studies have been instrumental in understanding the binding modes of isatin derivatives with targets like InhA, PI3Kα, and tubulin. nih.govmdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com A reliable QSAR model can predict the potency of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. eurjchem.comnih.gov This approach has been successfully used to develop models for isatin derivatives targeting enzymes like Casein Kinase II (CK2). nih.gov

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. This method is used to assess the stability of the binding interaction predicted by docking, ensuring that the compound remains firmly associated with its target. nih.gov

ADMET Profiling : Computational tools like SwissADME are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.govmu-varna.bg This in silico evaluation helps to identify candidates with favorable drug-like properties and filter out those likely to fail in later stages of development due to poor pharmacokinetics or toxicity. nih.govmu-varna.bg

Computational MethodApplication in Indole-2,3-dione ResearchReference
Molecular DockingPredicting binding modes and interactions with targets (e.g., InhA, PI3Kα, tubulin). nih.govmdpi.comacs.orgnih.gov
QSARDeveloping models to predict biological activity and guide the design of new derivatives. eurjchem.comjocpr.comnih.gov
MD SimulationsAssessing the stability of ligand-protein complexes over time. nih.gov
ADMET PredictionEvaluating drug-likeness, pharmacokinetic properties, and potential toxicity. nih.govmu-varna.bg

Development of Indole-2,3-dione Scaffolds with Enhanced Selectivity and Efficacy in Research Models

Enhancing Selectivity: Selectivity is crucial for minimizing off-target effects. One of the most effective strategies for improving selectivity is the creation of hybrid molecules designed to specifically target one isoform of an enzyme over others. For example, quinazoline-2-indolinone hybrids were engineered to be highly selective for the PI3Kα isoform, which is frequently mutated in cancer, while sparing other isoforms, potentially leading to a better therapeutic window. nih.gov Computational modeling and detailed Structure-Activity Relationship (SAR) studies are vital in this process, helping to identify the precise structural modifications on the isatin ring—such as substitutions at the N-1, C-5, or C-7 positions—that confer the greatest selectivity. frontiersin.org

Enhancing Efficacy: Improving efficacy involves designing compounds with more potent activity and novel mechanisms of action that can overcome existing limitations, such as drug resistance. The conjugation of the isatin scaffold with organometallic moieties like ferrocene has been shown to produce hybrids with significantly greater cytotoxic activity against cancer cells compared to the parent organic molecules. researchgate.net Furthermore, the design of multi-target agents represents a powerful approach. By creating a single molecule that can modulate multiple disease-relevant targets simultaneously—such as dual COX-2/5-LOX inhibitors for inflammation or dual EGFR/BRAFV600E inhibitors for cancer—researchers can achieve synergistic effects and a more profound therapeutic outcome. nih.govnih.gov The exploration of entirely new biological pathways, such as the Hedgehog signaling pathway, also opens the door to developing drugs with first-in-class mechanisms. elsevierpure.com These combined efforts are paving the way for indole-2,3-dione derivatives with substantially improved therapeutic profiles. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.